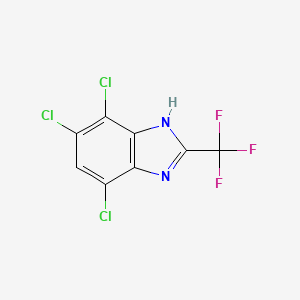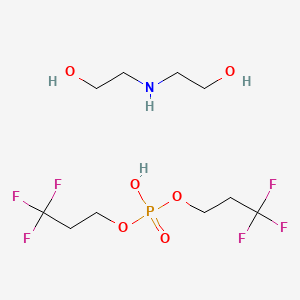
Lauric acid, 2-fluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauric acid, 2-fluoroethyl ester is a chemical compound derived from lauric acid, a saturated fatty acid with a 12-carbon atom chainLauric acid is known for its antimicrobial properties and is commonly found in coconut oil and palm kernel oil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lauric acid, 2-fluoroethyl ester typically involves the esterification of lauric acid with 2-fluoroethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of lauric acid esters often employs continuous flow reactors to optimize yield and purity. The process involves the continuous feeding of lauric acid and 2-fluoroethanol into the reactor, with the ester product being continuously removed. This method ensures high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Lauric acid, 2-fluoroethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release 2-fluoroethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Lauric acid and 2-fluoroethanol.
Transesterification: A new ester and 2-fluoroethanol.
Wissenschaftliche Forschungsanwendungen
Lauric acid, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of lauric acid, 2-fluoroethyl ester involves its interaction with microbial cell membranes, leading to disruption and cell death. The ester can penetrate the lipid bilayer of microbial cells, causing leakage of cellular contents and ultimately cell lysis . Additionally, it may interact with specific molecular targets such as enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
- Lauric acid methyl ester
- Lauric acid ethyl ester
- Lauric acid propyl ester
Comparison: Lauric acid, 2-fluoroethyl ester is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to other lauric acid esters, it exhibits enhanced antimicrobial activity and different physicochemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
2838-71-3 |
|---|---|
Molekularformel |
C14H27FO2 |
Molekulargewicht |
246.36 g/mol |
IUPAC-Name |
2-fluoroethyl dodecanoate |
InChI |
InChI=1S/C14H27FO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |
InChI-Schlüssel |
ZIRKCDSNDPZMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)


![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
